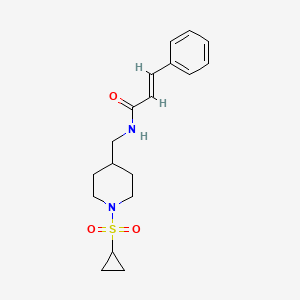

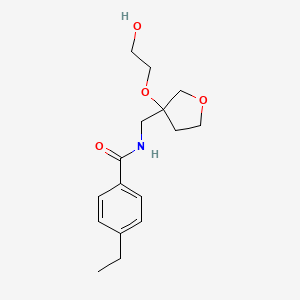

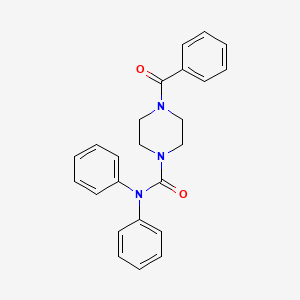

N-((1-(cyclopropylsulfonyl)pipéridin-4-yl)méthyl)cinnamamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)cinnamamide seems to be a complex organic molecule. It likely contains a piperidine ring, which is a common feature in many pharmaceuticals . The cyclopropylsulfonyl group attached to the piperidine ring could potentially make this compound interesting for various chemical reactions .

Applications De Recherche Scientifique

- Les dérivés de la pipéridine ont montré un potentiel en tant qu'agents anticancéreux. Leur diversité structurale permet des interactions ciblées avec les cellules cancéreuses, inhibant la prolifération et les métastases .

- Notamment, des composés comme la pipérine (trouvée dans les plantes de la famille des Piperaceae) présentent des propriétés antioxydantes et ont été étudiés pour leur activité contre le cancer .

- Les molécules à base de pipéridine ont été étudiées pour leurs effets antiviraux. Leur capacité à interférer avec les voies de réplication virale fait d'elles des candidates prometteuses dans la lutte contre les infections virales .

- La recherche de composés antipaludiques sûrs et efficaces a conduit à l'évaluation de pipéridines synthétiques 1,4-disubstituées. Ces molécules structurellement simples ont montré un potentiel contre les parasites du paludisme .

- Les dérivés de la pipéridine présentent des propriétés antimicrobiennes, ce qui les rend pertinents dans la lutte contre les infections bactériennes et fongiques .

- Les composés à base de pipéridine ont été explorés pour leurs effets analgésiques et anti-inflammatoires. Leurs mécanismes d'action impliquent la modulation des voies de la douleur et de l'inflammation .

- Certains dérivés de la pipéridine montrent un potentiel en neurologie. Par exemple, la pipérine a été étudiée pour ses effets antidépresseurs chez les modèles animaux .

Propriétés anticancéreuses

Applications antivirales

Activité antipaludique

Effets antimicrobiens

Potentiel analgésique et anti-inflammatoire

Applications neurologiques

En résumé, le noyau de la pipéridine dans des composés comme N-((1-(cyclopropylsulfonyl)pipéridin-4-yl)méthyl)cinnamamide joue un rôle central dans la découverte de médicaments dans divers domaines thérapeutiques. Ses diverses activités pharmacologiques en font un sujet intéressant pour des recherches et des développements futurs . Si vous avez besoin de plus d'informations ou si vous avez d'autres questions, n'hésitez pas à demander ! 😊

Propriétés

IUPAC Name |

(E)-N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O3S/c21-18(9-6-15-4-2-1-3-5-15)19-14-16-10-12-20(13-11-16)24(22,23)17-7-8-17/h1-6,9,16-17H,7-8,10-14H2,(H,19,21)/b9-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZLJYKMDBIQICO-RMKNXTFCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)N2CCC(CC2)CNC(=O)C=CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1S(=O)(=O)N2CCC(CC2)CNC(=O)/C=C/C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[cyano(oxolan-3-yl)methyl]-2-[3-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide](/img/structure/B2557541.png)

![Methyl 4-{[2-cyano-2-(3-thienyl)vinyl]amino}benzenecarboxylate](/img/structure/B2557549.png)

![ethyl 5-(1-methyl-1H-1,2,3-triazole-4-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2557558.png)

![7-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2557559.png)